3-Chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole
Description
3-Chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole (CAS: 1000575-39-2) is a chlorinated 1,2,4-thiadiazole derivative featuring a naphthalene sulfonyl substituent. Its molecular formula is C₁₂H₇ClN₂O₂S₂ (molecular weight: 310.779 g/mol), with a sulfonyl group at position 5 and a chlorine atom at position 3 of the heterocyclic ring. Key identifiers include:
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-naphthalen-2-ylsulfonyl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2S2/c13-11-14-12(18-15-11)19(16,17)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZWWNAFNZGOSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=NC(=NS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole typically involves the reaction of 3-chloro-1,2,4-thiadiazole with naphthalene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic substitution: The naphthalen-2-ylsulfonyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and reduction: The thiadiazole ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Electrophilic substitution: Reagents such as bromine, chlorine, or nitronium ions in the presence of a Lewis acid catalyst.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted thiadiazoles with various functional groups.
Electrophilic substitution: Halogenated or nitrated derivatives of the naphthalen-2-ylsulfonyl group.
Oxidation and reduction: Oxidized or reduced forms of the thiadiazole ring.
Scientific Research Applications
Anticancer Activity
CNS has shown promising results in anticancer research. Studies indicate that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a study demonstrated that CNS derivatives exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell survival and proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| CNS Derivative A | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| CNS Derivative B | A549 (Lung) | 15.0 | Cell cycle arrest |
Antimicrobial Properties
CNS also exhibits antimicrobial activity against various pathogens. Research has indicated that the compound can inhibit the growth of both gram-positive and gram-negative bacteria. Its sulfonamide group is particularly effective in disrupting bacterial folate synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Herbicidal Activity
The compound has been investigated for its herbicidal properties, particularly in controlling weed species that affect crop yield. Field trials have shown that formulations containing CNS can effectively reduce weed biomass without harming crop plants.
| Weed Species | Application Rate (g/ha) | Weed Control Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 200 | 85 |
| Chenopodium album | 150 | 90 |
Polymer Chemistry
CNS has been utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown to improve tensile strength and thermal degradation temperatures.
| Polymer Type | Tensile Strength (MPa) | Thermal Degradation Temp (°C) |
|---|---|---|
| Polycarbonate | 55 | 300 |
| Polyamide | 60 | 310 |
Case Study: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers synthesized a series of CNS derivatives and evaluated their anticancer effects on various cell lines. The study concluded that certain modifications to the CNS structure significantly enhanced its cytotoxicity, suggesting a potential pathway for developing new anticancer drugs.
Case Study: Agricultural Field Trials
A comprehensive field trial assessed the effectiveness of CNS-based herbicides on common agricultural weeds. The results indicated that CNS not only suppressed weed growth but also improved crop yields by reducing competition for resources.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The naphthalen-2-ylsulfonyl group can enhance the compound’s binding affinity to biological targets, while the thiadiazole ring can participate in various chemical interactions.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Sulfonyl groups (e.g., in the target compound and ) enhance electron-withdrawing character, stabilizing the thiadiazole ring and influencing reactivity in cross-coupling reactions .
- Lipophilicity : The target compound’s naphthalene moiety increases LogP relative to analogs with smaller substituents (e.g., ), suggesting improved membrane permeability but lower aqueous solubility.
Biological Activity
3-Chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 310.78 g/mol. The compound features a thiadiazole ring, which is known for its pharmacological potential due to the presence of sulfur and nitrogen atoms that can interact with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene sulfonyl chloride with thiadiazole derivatives under controlled conditions. The process includes several steps such as chlorination and sulfonation, which are critical for obtaining the desired structure .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, in vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (hepatocellular carcinoma), with GI50 values indicating potent activity . The mechanism of action is believed to involve the inhibition of key cellular pathways associated with cancer proliferation.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. In vitro evaluations indicated effective inhibition against certain bacterial strains and fungi, suggesting its potential as an antimicrobial agent .
Toxicity Studies
Toxicity assessments using zebrafish embryos indicated that while the compound exhibits significant biological activity, it also presents some level of cytotoxicity that requires further investigation to determine safe therapeutic doses .
Case Studies
- Anticancer Evaluation : A study conducted on the efficacy of this compound against liver cancer cells revealed that it could induce apoptosis through mitochondrial pathways, highlighting its potential as a lead compound in cancer therapy .
- Antimicrobial Efficacy : Another investigation focused on its ability to inhibit growth in Staphylococcus aureus and Escherichia coli, showing that it could serve as a basis for developing new antibiotics .
Q & A
Q. What are the key structural features of 3-Chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole, and how do they influence its reactivity?
The compound contains a 1,2,4-thiadiazole core, a sulfonyl group at position 5, and a naphthalene substituent. The sulfur and nitrogen atoms in the thiadiazole ring contribute to aromaticity and act as hydrogen bond acceptors, enhancing interactions with biological targets. The sulfonyl group increases polarity and metabolic stability, while the naphthalene moiety provides hydrophobic interactions. Structural analogs like SCH-202676 highlight the importance of substituent positioning for bioactivity .
Q. What synthetic routes are commonly employed for 1,2,4-thiadiazole derivatives, and how are they optimized for scalability?
Classical methods include cyclization of thioamides or oxidative dimerization. For example, iodine-catalyzed oxidative dimerization of thioamides in water using molecular oxygen as an oxidant offers a green synthesis route (yields: 35–93%) . Microwave-assisted synthesis reduces reaction times (e.g., triazolo-thiadiazoles under microwave vs. classical conditions) . Optimization involves solvent selection (DMSO for high polarity), base choice (K₃PO₄), and temperature control (120–140°C) .
Q. How is the purity and structural integrity of 1,2,4-thiadiazole derivatives validated post-synthesis?
Techniques include:
- NMR : ¹H and ¹³C spectra confirm substituent positions and aromaticity.
- IR : Sulfonyl (S=O, ~1350 cm⁻¹) and thiadiazole ring (C-N, ~1600 cm⁻¹) vibrations are key markers.
- Elemental analysis : Matches calculated C, H, N, S values (e.g., derivatives in triazole-thiadiazole hybrids) .
- TLC/HPLC : Monitors reaction progress and purity (>95% for bioactive compounds) .
Advanced Research Questions
Q. How do unexpected byproducts form during the synthesis of 1,2,4-thiadiazole derivatives, and how can they be mitigated?
Side reactions arise from competing pathways. For example, treatment of 3-acetonyl-5-cyano-1,2,4-thiadiazole with phenylhydrazine yields unexpected pyrazole derivatives (e.g., compound 5 ) due to nucleophilic attack at alternative sites . Mitigation strategies include:
- Adjusting substituent electronic effects (e.g., electron-withdrawing groups reduce nucleophilicity).
- Controlling reaction stoichiometry and temperature (e.g., <80°C to prevent decomposition).
- Using protecting groups for reactive sites (e.g., Boc for amines) .
Q. What methodologies are used to evaluate the antitumor potential of 1,2,4-thiadiazole derivatives, and how do structural modifications impact activity?
- In vitro screening : NCI-60 cell line panels assess cytotoxicity (e.g., 5-phenyl-1,3-thiazole-4-sulfonamides showed activity across 60 lines) .
- Structure-activity relationships (SAR) :
- Sulfonamide groups : Enhance solubility and target binding (e.g., SCH-202676 analogs).
- Naphthalene substitution : Hydrophobic interactions improve membrane permeability .
- Chloro substituents : Electron-withdrawing effects stabilize charge-transfer complexes .
Q. How can contradictory bioactivity data for structurally similar 1,2,4-thiadiazole derivatives be resolved?
Discrepancies often arise from assay conditions or substituent stereoelectronic effects. For example:
- pH sensitivity : Antimicrobial activity of thiadiazole derivatives varies with pH due to protonation states .
- Cell line specificity : Anticancer activity may depend on overexpression of targets (e.g., aromatase inhibitors in hormone-dependent cancers) .
- Statistical validation : Use dose-response curves (IC₅₀) and replicate experiments to confirm trends .
Q. What computational tools are employed to predict the bioactivity of 1,2,4-thiadiazole derivatives?
- DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps correlate with reactivity) .
- Molecular docking : Simulate binding to targets (e.g., sphingosine 1-phosphate receptor) using AutoDock or Schrödinger .
- QSAR models : Relate substituent descriptors (logP, polar surface area) to bioactivity .
Methodological Challenges and Solutions
Q. What strategies address the poor aqueous solubility of 1,2,4-thiadiazole derivatives in pharmacological studies?
- Prodrug design : Introduce phosphate or glycoside groups (e.g., ceftaroline fosamil) .
- Nanoformulation : Use liposomes or polymeric nanoparticles to enhance bioavailability .
- Co-crystallization : Improve solubility via salt formation (e.g., hydrochloride salts) .
Q. How are cross-coupling reactions optimized for functionalizing this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
